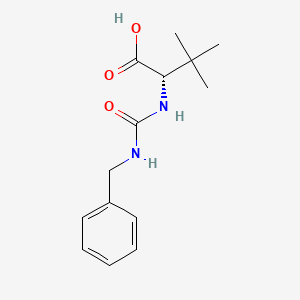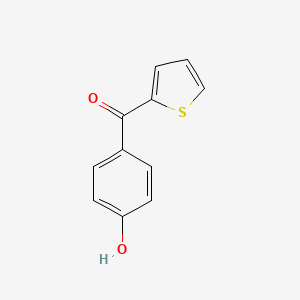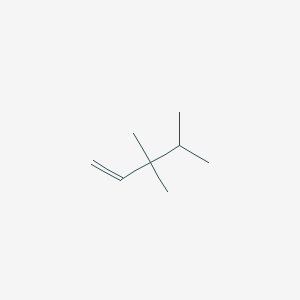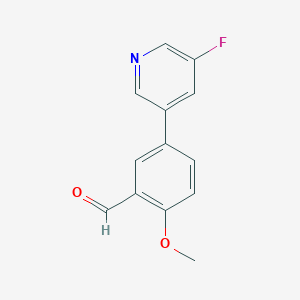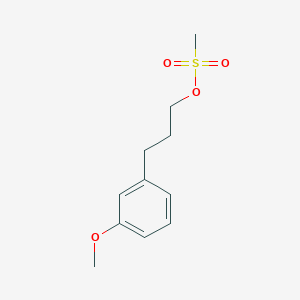
3-(3-methoxyphenyl)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)propyl methanesulfonate is an organic compound with the molecular formula C11H16O4S. It is a derivative of methanesulfonic acid and is used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)propyl methanesulfonate typically involves the reaction of 3-(3-methoxyphenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The general procedure is as follows :
- Dissolve 3-(3-methoxyphenyl)propanol and triethylamine in dichloromethane.
- Add methanesulfonyl chloride dropwise to the solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Separate the organic layer and wash with water and brine.
- Dry the organic layer over sodium sulfate and evaporate the solvent.
- Purify the product by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring and the propyl chain can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or aldehyde.
Scientific Research Applications
3-(3-Methoxyphenyl)propyl methanesulfonate is used in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactionsThe compound’s reactivity is influenced by the electronic properties of the aromatic ring and the propyl chain .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenyl methanesulfonate
- 3-Phenylpropyl methanesulfonate
- 3-(4-Methoxyphenyl)propyl methanesulfonate
Uniqueness
3-(3-Methoxyphenyl)propyl methanesulfonate is unique due to the presence of the methoxy group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-14-11-7-3-5-10(9-11)6-4-8-15-16(2,12)13/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
GIUNGWMZRDDBAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCOS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
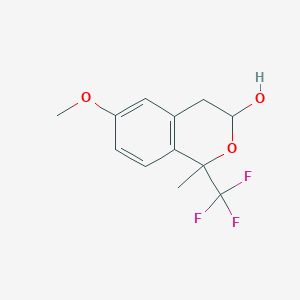
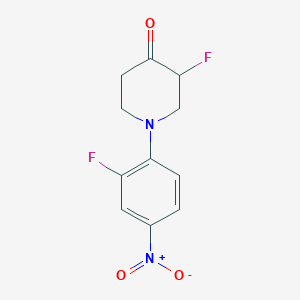

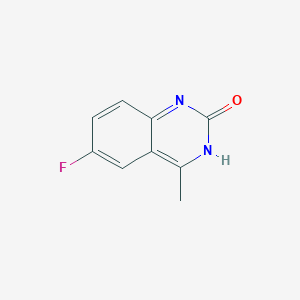
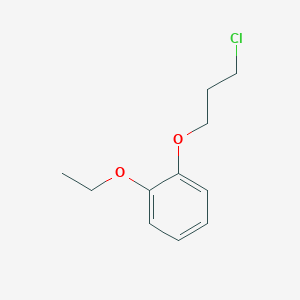
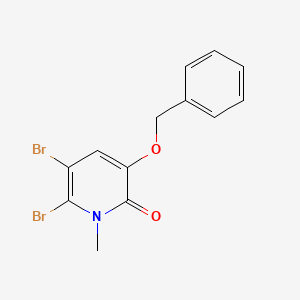
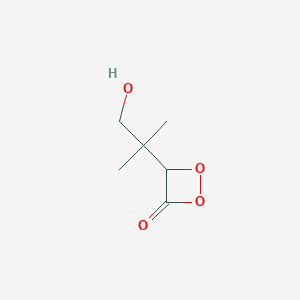
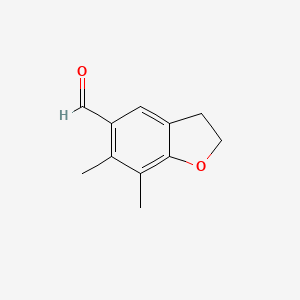
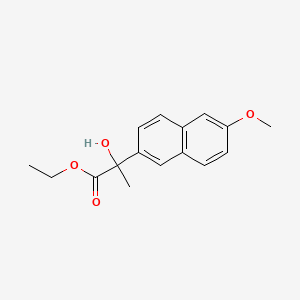
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)
